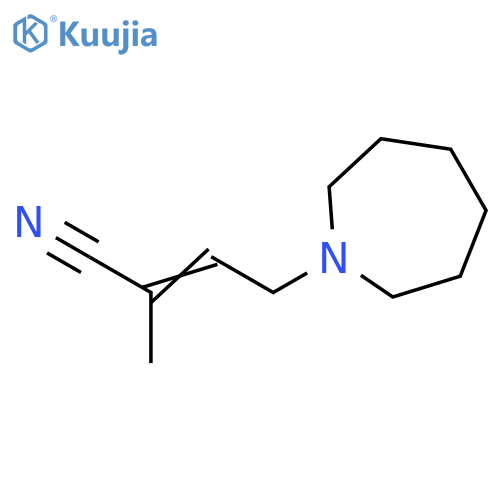Cas no 2138821-87-9 (2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl-)
2-ブテンニトリル、4-(ヘキサヒドロ-1H-アゼピン-1-イル)-2-メチル-は、特殊なニトリル化合物であり、有機合成中間体として重要な役割を果たします。この化合物は、ヘキサヒドロアゼピン環とメチル基を有する構造的特徴を持ち、高い反応性と選択性を示します。医薬品や農薬の合成において、キラルビルディングブロックとして有用です。また、その安定性と溶解性のバランスが良好なため、多様な反応条件下での利用が可能です。特に、複雑な骨格構築や官能基変換の際に優れた性能を発揮します。

2138821-87-9 structure
商品名:2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl-
CAS番号:2138821-87-9
MF:C11H18N2
メガワット:178.274022579193
CID:5262677
2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl-
-
- インチ: 1S/C11H18N2/c1-11(10-12)6-9-13-7-4-2-3-5-8-13/h6H,2-5,7-9H2,1H3
- InChIKey: BPKWSXKOTKHDLH-UHFFFAOYSA-N
- ほほえんだ: C(#N)C(C)=CCN1CCCCCC1
2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-649037-5.0g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 5g |
$2692.0 | 2023-05-24 | ||
| Enamine | EN300-649037-0.05g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 0.05g |
$780.0 | 2023-05-24 | ||
| Enamine | EN300-649037-0.25g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 0.25g |
$855.0 | 2023-05-24 | ||
| Enamine | EN300-649037-10.0g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 10g |
$3992.0 | 2023-05-24 | ||
| Enamine | EN300-649037-0.1g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 0.1g |
$817.0 | 2023-05-24 | ||
| Enamine | EN300-649037-1.0g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 1g |
$928.0 | 2023-05-24 | ||
| Enamine | EN300-649037-0.5g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 0.5g |
$891.0 | 2023-05-24 | ||
| Enamine | EN300-649037-2.5g |
(2Z)-4-(azepan-1-yl)-2-methylbut-2-enenitrile |
2138821-87-9 | 2.5g |
$1819.0 | 2023-05-24 |
2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl- 関連文献
-
1. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
-
3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
2138821-87-9 (2-Butenenitrile, 4-(hexahydro-1H-azepin-1-yl)-2-methyl-) 関連製品
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
